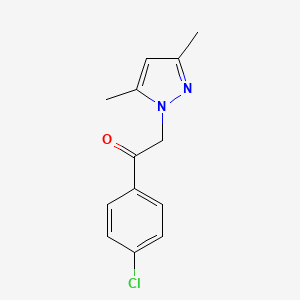

1-(4-Chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone

Description

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O/c1-9-7-10(2)16(15-9)8-13(17)11-3-5-12(14)6-4-11/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCHKCRRVOSXGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)C2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101321676 | |

| Record name | 1-(4-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101321676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818926 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

869626-49-3 | |

| Record name | 1-(4-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101321676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 1-(4-Chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone typically involves the reaction of 4-chlorobenzaldehyde with 3,5-dimethylpyrazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .

Analyse Des Réactions Chimiques

1-(4-Chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

Applications De Recherche Scientifique

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mécanisme D'action

The mechanism of action of 1-(4-Chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of Selected Analogues

Substituent Effects on Activity

- Para-Substitution : The 4-chlorophenyl group enhances bioactivity by improving lipophilicity and target binding. For example, 2b () and 22 () show superior antimicrobial activity compared to analogs with meta- or ortho-substituents .

- Diazenyl Modifications : Introducing a 4-nitrophenyldiazenyl group (e.g., 28 ) increases antifungal potency (MIC = 12.5 µg/mL against C. albicans), while methoxy-diazenyl derivatives (e.g., 29 ) exhibit moderate activity .

- Oxime Ether Derivatives : The O-methyl oxime derivative (4d ) shows reduced melting point (64–66 °C) compared to the parent compound, suggesting altered crystallinity and solubility .

Activité Biologique

1-(4-Chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by recent research findings and case studies.

- IUPAC Name : 1-(4-Chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone

- Molecular Formula : C13H12ClN2O

- Molecular Weight : 248.70 g/mol

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including 1-(4-Chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone. The compound demonstrated significant activity against various pathogens.

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 |

| Escherichia coli | 0.50 | 1.00 |

| Candida albicans | 0.75 | 1.50 |

These results indicate that the compound exhibits strong bactericidal and fungicidal effects, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies showed that it inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15.5 |

| A549 | 12.3 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses .

Enzyme Inhibition

The compound has been characterized as an inhibitor of key enzymes involved in various biological processes:

- DNA Gyrase Inhibition : IC50 values ranged from 12.27 to 31.64 μM.

- Dihydrofolate Reductase (DHFR) Inhibition : IC50 values between 0.52 to 2.67 μM.

These findings suggest that the compound could be effective in targeting bacterial and cancer cell metabolism, offering a dual approach for therapeutic applications .

Case Study 1: Antimicrobial Efficacy

In a study published in ACS Omega, derivatives of pyrazole were tested for their antimicrobial efficacy against resistant strains of bacteria. The study highlighted that compounds similar to 1-(4-Chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone exhibited synergistic effects when combined with conventional antibiotics like Ciprofloxacin .

Case Study 2: Cancer Cell Line Studies

A separate investigation focused on the anticancer potential of this compound against various cell lines. The results indicated a significant reduction in cell viability, particularly in MCF-7 cells, with detailed analysis revealing apoptosis through caspase activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.